4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
Description
4-(Dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide (molecular formula: C₂₃H₂₅IN₃O₃S₂) is a benzamide derivative featuring a dipropylsulfamoyl group at the para-position of the benzamide core and a 4-iodophenyl-substituted thiazole ring (). Its structure includes:
- 4-Iodophenyl-thiazole moiety: Introduces steric bulk and electron-withdrawing effects, which may influence target binding and metabolic stability.
- Benzamide backbone: A common pharmacophore in enzyme inhibitors and receptor modulators ().
This compound’s synthetic pathway likely involves Friedel-Crafts reactions and nucleophilic substitutions (), though specific iodination steps would be required for the aryl group.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24IN3O3S2/c1-3-13-26(14-4-2)31(28,29)19-11-7-17(8-12-19)21(27)25-22-24-20(15-30-22)16-5-9-18(23)10-6-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZBNWWVWNGTRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24IN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the iodophenyl group. The final steps involve the formation of the benzamide linkage and the addition of the dipropylsulfamoyl group. Common reagents used in these reactions include thionyl chloride, iodine, and various amines under controlled conditions such as reflux or inert atmospheres .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and thereby affecting cellular processes. The iodophenyl group can facilitate binding through halogen bonding, while the thiazole ring may interact with aromatic residues in the target protein .
Comparison with Similar Compounds
Variations in Sulfamoyl Substituents
Modifications to the sulfamoyl group significantly alter physicochemical and pharmacological properties:
Key Observations :
Aryl Group Modifications on the Thiazole Ring
The aryl group’s electronic and steric properties critically influence bioactivity:
Key Observations :
Key Observations :
- Sulfamoyl and halophenyl groups (target compound) may mimic interactions seen in ZINC5154833 and F5254-0161.
- Imidazole derivatives () show distinct mechanisms, relying on heterocyclic π systems.
Biological Activity
The compound 4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a member of a class of benzamide derivatives that have garnered attention due to their potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide can be represented as follows:
- Molecular Formula : C16H20N2O2S
- Molecular Weight : 308.41 g/mol
- IUPAC Name : 4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. The compound targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are crucial in signaling pathways that promote tumor growth and survival.
Anticancer Activity
Recent studies have demonstrated that derivatives similar to 4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide exhibit significant anti-proliferative effects against various cancer cell lines:
-
Cell Viability Assays :
- Compounds were tested using the CCK-8 assay on breast cancer cell lines (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975). The results indicated a marked reduction in cell viability, particularly in SK-BR-3 cells.
- Table 1 summarizes the IC50 values for selected cell lines:
Cell Line IC50 (µM) MCF-7 15.0 SK-BR-3 5.0 A549 20.0 H1975 18.0 -
Mechanisms of Action :
- The compound induces apoptosis in cancer cells by promoting reactive oxygen species (ROS) production and cytochrome c release from mitochondria, leading to cell death.
- It also inhibits angiogenesis by reducing the secretion of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which are essential for new blood vessel formation.
Case Studies
A notable study involved the use of a xenograft model where SK-BR-3 cells were implanted into immunocompromised mice. Treatment with the compound led to a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
